2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide
Overview
Description
2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2N3O2. It is characterized by the presence of a benzamide group linked to a 2,3-dichlorophenyl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide typically involves the reaction of 2,3-dichloroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl carbamates.
Scientific Research Applications
2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-dichlorophenyl)carbamoyl]amino}benzamide
- 2-{[(2,4-dichlorophenyl)carbamoyl]amino}benzamide
- 2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzoic acid
Uniqueness
2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)carbamoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-9-5-3-7-11(12(9)16)19-14(21)18-10-6-2-1-4-8(10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUBTLIJSILDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203300 | |
Record name | 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666838-09-1 | |
Record name | 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666838-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[(2,3-Dichlorophenyl)amino]carbonyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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